1-(4-Chlorophenyl)piperazine Hydrochloride
Overview
Description
1-(4-Chlorophenyl)piperazine Hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound, and features a chlorophenyl group attached to the piperazine ring. This compound is known for its applications in various fields, including pharmaceuticals and scientific research .
Mechanism of Action
Target of Action
1-(4-Chlorophenyl)piperazine Hydrochloride, also known as mCPP, is a compound that primarily targets the serotonin receptors in the brain . It has a high affinity for the 5-HT2C serotonin receptor , which plays a crucial role in regulating mood, anxiety, feeding, and reproductive behavior .
Mode of Action
mCPP acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, a neurotransmitter. This binding triggers a series of events in the cell that results in an increased production of cAMP , a second messenger involved in many biological responses .
Biochemical Pathways
The activation of the 5-HT2C receptor by mCPP leads to the activation of the G-protein coupled receptor pathway . This pathway involves the activation of a G-protein, which then activates an enzyme called adenylyl cyclase . Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The increase in cAMP levels then leads to a series of downstream effects, including the activation of protein kinase A (PKA). PKA can then phosphorylate various target proteins, leading to changes in their activity and thus the cellular response .
Pharmacokinetics
The compound is likely metabolized by the liver and excreted in the urine .
Result of Action
The activation of the 5-HT2C receptor by mCPP can lead to various physiological responses, depending on the specific cell and tissue type. In the central nervous system, these effects can include changes in mood, anxiety, and feeding behavior . For example, mCPP has been shown to induce hypophagia (reduced food intake) in rats .
Action Environment
The action, efficacy, and stability of mCPP can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, factors such as temperature and humidity can affect the stability of the compound. It’s also important to note that individual factors, such as a person’s age, sex, health status, and genetic makeup, can influence the compound’s pharmacokinetics and pharmacodynamics .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)piperazine Hydrochloride typically involves the reaction of 4-chloroaniline with piperazine. The process can be summarized as follows:
Reaction of 4-chloroaniline with piperazine: This step involves heating 4-chloroaniline with piperazine in the presence of a suitable solvent, such as toluene, at elevated temperatures (around 80°C) for several hours.
Formation of the hydrochloride salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Chlorophenyl)piperazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Chlorophenyl)piperazine Hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acetonitrile, potassium carbonate, and microwave irradiation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)piperazine Hydrochloride has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Neurochemistry: This compound acts as a serotonin receptor agonist, making it valuable in studies related to neurotransmitter function and regulation.
Medicinal Chemistry: Researchers use it to develop new therapeutic agents for treating conditions such as depression and anxiety.
Industrial Applications: It is employed in the production of other chemical compounds and materials.
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperazine Hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine Hydrochloride: This compound is a structural isomer with the chlorine atom positioned differently on the phenyl ring.
1-(2-Chlorophenyl)piperazine Hydrochloride: Another isomer with the chlorine atom in the ortho position.
1-Phenylpiperazine: Lacks the chlorine substituent, making it less specific in its interactions with serotonin receptors.
The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and selectivity for serotonin receptors, making it particularly useful in neurochemical studies .
Properties
IUPAC Name |
1-(4-chlorophenyl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGRQBSZTVJDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959646 | |
Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-46-4, 13078-12-1 | |
Record name | Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38869-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)piperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038869464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)piperazine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.